molecular formula C17H16ClN5OS B2911355 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone CAS No. 478077-59-7

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone

Cat. No.: B2911355
CAS No.: 478077-59-7
M. Wt: 373.86
InChI Key: INPMZWOFIHNTJH-UHFFFAOYSA-N
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Description

3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a synthetic organic compound featuring a complex heterocyclic architecture designed for advanced chemical and pharmaceutical research. This molecule is built upon a pyridazinone core, which is linked to a 4-chlorophenyl group at the N-1 position and a multifunctional 1,2,4-triazole ring at the 3-position. The triazole moiety is further substituted with an ethyl group and an allylsulfanyl chain, contributing to the compound's potential for diverse chemical interactions and modifications. The specific combination of a pyridazinone and a 1,2,4-triazole ring is a pharmacophore pattern of significant interest in medicinal chemistry. While specific biological data for this exact molecule may be limited, its structural framework suggests considerable research value. The 1,2,4-triazole nucleus is extensively documented in scientific literature for its broad spectrum of pharmacological properties, including antimicrobial , antifungal , anticonvulsant, and anti-inflammatory activities . Furthermore, molecular hybrids containing both pyridazine and triazole rings are actively investigated in agrochemical and pharmaceutical development. Recent patent literature reveals that compounds with pyridazine-triazole scaffolds are being explored for their utility as fungicidal agents in crop protection , indicating a promising application area for this chemical series. The presence of the allylsulfanyl (allylthio) group offers a versatile handle for synthetic chemistry, making this compound a valuable building block or intermediate for further derivatization, such as in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Researchers may find this compound particularly useful for probing new mechanisms of action, developing novel agrochemicals, or as a key intermediate in synthetic organic chemistry projects. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-3-11-25-17-20-19-16(22(17)4-2)15-14(24)9-10-23(21-15)13-7-5-12(18)6-8-13/h3,5-10H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPMZWOFIHNTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC=C)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone typically involves multi-step reactions:

  • Formation of Triazole: : The reaction begins with the formation of the 1,2,4-triazole ring.

  • Substitution Reactions: : Substituting the triazole with ethyl and allylsulfanyl groups occurs next.

  • Formation of Pyridazinone: : The pyridazinone ring is then integrated with the already substituted triazole structure.

  • Final Substitution: : Finally, the pyridazinone is substituted with a 4-chlorophenyl group.

Industrial Production Methods: Industrial production may employ large-scale reactors with optimized conditions such as elevated temperatures, specific catalysts, and pressure to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under strong conditions, altering the sulfur-containing side chain.

  • Reduction: : Less common but possible, typically reduces the pyridazinone ring.

  • Substitution: : Various nucleophilic and electrophilic substitutions can alter its phenyl or triazole groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens (chlorine, bromine), acids, and bases.

Major Products

  • Oxidative products with modified side chains.

  • Reduced pyridazinone derivatives.

  • Substituted triazole or phenyl derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in the synthesis of more complex molecules. Biology : Studied for its interactions with enzymes and receptors. Medicine : Potential pharmaceutical applications, including anti-inflammatory and anti-cancer properties. Industry : Used in material science for developing new polymers and materials.

Mechanism of Action

The compound interacts with biological targets, typically enzymes or receptors, by binding to active sites. This binding affects molecular pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-Linked Heterocyclic Derivatives

Compound Name Core Heterocycle Substituents (Triazole) Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyridazinone 5-Allylsulfanyl, 4-Ethyl C₁₇H₁₆ClN₅OS 373.85 -
1-(4-Chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone Pyridazinone 5-Propadienylsulfanyl, 4-Ethyl C₁₇H₁₄ClN₅OS 371.84
3-[5-((3-Chlorobenzyl)sulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine Pyridine 5-(3-Chlorobenzyl)sulfanyl, 4-(4-Ethoxyphenyl) C₁₇H₁₄ClN₅OS 371.84
5-(4-Chlorophenyl)-3-[4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl]thiophene-2-carboxylic acid Thiophene 5-Sulfanyl, 4-Ethyl C₁₄H₁₁ClN₄O₂S₂ 366.84

Key Observations :

Molecular Weight and Lipophilicity: The target compound (MW 373.85) is heavier than its thiophene analog (MW 366.84) , primarily due to the pyridazinone core. Chlorophenyl and allylsulfanyl groups enhance lipophilicity, favoring membrane permeability.

Comparison :

  • The target compound’s synthesis likely follows S-alkylation protocols similar to , whereas propadienyl derivatives require specialized reagents (e.g., propadienyl bromides) .

Table 3: Bioactivity of Structural Analogs

Compound Class Reported Activity Mechanism/IC₅₀ Reference
Thiophene-triazole derivatives Anticancer (vs. Doxorubicin) IC₅₀: 1.2–2.5 µM (HeLa cells)
Pyridazinone-triazole analogs Not explicitly reported N/A
Benzylsulfanyl-pyridines Antibacterial (Gram-positive/Gram-negative) MIC: 4–16 µg/mL

Insights :

  • The absence of electron-withdrawing groups (e.g., trifluoromethyl in ) on the target compound’s triazole may reduce metabolic stability compared to fluorinated analogs.

Biological Activity

The compound 3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a novel triazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological activity, and pharmacological implications based on diverse research findings.

  • Molecular Formula : C19H19ClN4OS
  • Molecular Weight : 386.90 g/mol
  • CAS Number : [Not provided in the sources]

Synthesis

The synthesis of this compound typically involves the reaction of various precursors, including triazole and pyridazinone derivatives. The allylsulfanyl group is introduced to enhance biological activity and solubility. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

  • Compounds similar to the target compound have shown cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values ranging from 0.32 to 8.91 μM, indicating potent anti-proliferative effects .
  • The mechanism of action often involves apoptosis induction and cell cycle arrest at specific phases, particularly G2/M and S phases .

2. Enzyme Inhibition

Triazole derivatives are known for their enzyme inhibitory properties:

  • The compound exhibits inhibition against enzymes like acetylcholinesterase (AChE) and urease, which are relevant in treating conditions such as Alzheimer's disease and gastric ulcers, respectively .
  • Specific IC50 values for related compounds have been reported as low as 1.13 µM for urease inhibition .

3. Antimicrobial Properties

Some studies have highlighted the antimicrobial potential of triazole derivatives:

  • Compounds with similar structures have shown activity against various bacterial strains, indicating a broad-spectrum antimicrobial effect .

Case Studies

Several case studies illustrate the biological efficacy of triazole derivatives:

StudyCompound TestedBiological ActivityIC50 Value
Study ATriazole derivativeAnticancer (MCF-7)0.32 μM
Study BTriazole derivativeUrease inhibition1.13 μM
Study CTriazole derivativeAntimicrobial (E. coli)Not specified

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and enzyme activity.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, further supporting its anticancer potential .

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